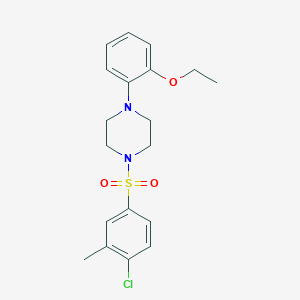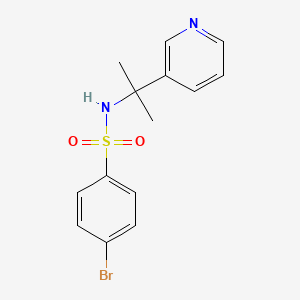
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine (DFPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine acts as a ligand for GPCRs, which are transmembrane proteins that play a crucial role in signal transduction. Upon binding to a GPCR, 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine induces conformational changes in the protein, leading to the activation of downstream signaling pathways. This mechanism of action makes 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine a valuable tool for studying GPCR signaling and drug discovery.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells by targeting the GPCR CXCR4. It has also been shown to modulate the activity of the neurotransmitter dopamine, making it a potential therapeutic target for neurological disorders such as schizophrenia.
実験室実験の利点と制限
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has several advantages for lab experiments, including its high selectivity for GPCRs and its ability to induce conformational changes in proteins. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
For research on 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine include its use as a tool for studying GPCR signaling in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It also has potential applications in drug discovery for these diseases. Additionally, further research is needed to optimize the synthesis method of 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine and improve its solubility and toxicity profile for use in lab experiments.
合成法
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine can be synthesized using various methods, including the reaction of 2,6-difluoroaniline and 4-ethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-difluoroaniline and 4-ethylbenzenesulfonyl hydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then subjected to piperazine in the presence of a base such as sodium hydride or potassium carbonate to obtain 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine.
科学的研究の応用
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has been found to exhibit various scientific research applications, including its use as a fluorescent probe for detecting protein conformational changes. It has also been used as a ligand for G protein-coupled receptors (GPCRs) and has shown potential in drug discovery for various diseases such as cancer, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-2-14-6-8-15(9-7-14)25(23,24)22-12-10-21(11-13-22)18-16(19)4-3-5-17(18)20/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHOXXTPJLCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)
![5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6643120.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)
![N-[6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-4-methylbenzamide](/img/structure/B6643131.png)

![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
